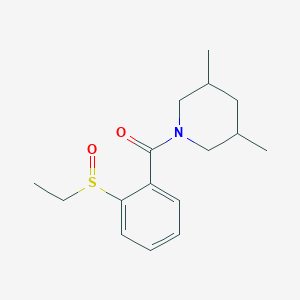
N-(2-methylpropyl)-4-phenylsulfanylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-4-phenylsulfanylbutanamide, also known as MPAA, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been shown to have promising bioactivity in various studies.
Mechanism of Action
The exact mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide is not fully understood, but it is believed to act through various pathways. In cancer cells, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to induce the activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the activity of ion channels and receptors, leading to neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to have various biochemical and physiological effects in different studies. In cancer cells, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to induce DNA damage and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the migration and invasion of cancer cells. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to increase the levels of various neurotransmitters, leading to neuroprotective effects. In immunology, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the activity of immune cells, leading to anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methylpropyl)-4-phenylsulfanylbutanamide in lab experiments is its potential for use in multiple research fields. It has been shown to have promising bioactivity in cancer research, neuroscience, and immunology. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide is relatively easy to synthesize and purify, making it accessible for researchers. However, one of the limitations of using N-(2-methylpropyl)-4-phenylsulfanylbutanamide is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on N-(2-methylpropyl)-4-phenylsulfanylbutanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to have synergistic effects with other chemotherapeutic agents, which may enhance its efficacy. In addition, further studies are needed to fully understand the mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide and its potential applications in different research fields. Finally, the development of new analogs of N-(2-methylpropyl)-4-phenylsulfanylbutanamide may lead to compounds with improved bioactivity and reduced toxicity.
Synthesis Methods
N-(2-methylpropyl)-4-phenylsulfanylbutanamide can be synthesized through a multi-step reaction involving the condensation of 4-phenylsulfanylbutanoyl chloride with 2-methylpropylamine. The resulting product is then purified through recrystallization using a suitable solvent. The purity and yield of N-(2-methylpropyl)-4-phenylsulfanylbutanamide can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been studied for its potential use in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the immune response and may have applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-(2-methylpropyl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-12(2)11-15-14(16)9-6-10-17-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSFVGNCMKZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-4-phenylsulfanylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

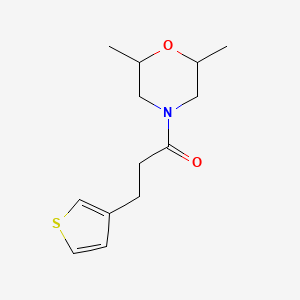
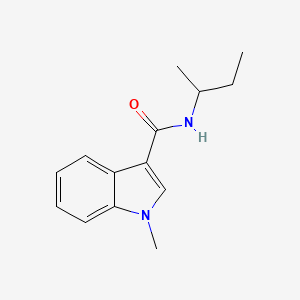
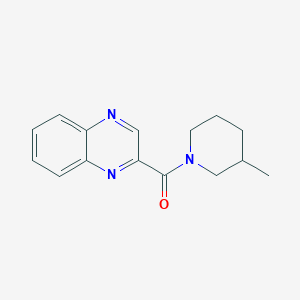

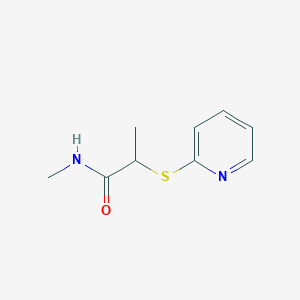

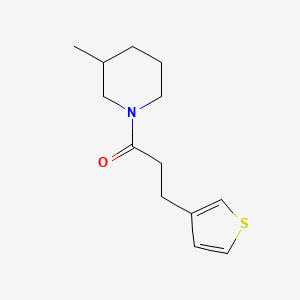
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)
